molecular formula C20H16FN3O2S3 B2911225 3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1114633-19-0

3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2911225
CAS No.: 1114633-19-0
M. Wt: 445.55
InChI Key: LCTFZFKHNDHTAF-UHFFFAOYSA-N
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Description

Structurally, it features a 4-ethoxyphenyl group at position 3, a [(3-fluorophenyl)methyl]sulfanyl moiety at position 5, and a thione group at position 2. These substituents are critical for modulating electronic, steric, and solubility properties, which influence biological activity and pharmacokinetics.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-7aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTZHIBGIVOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=O)C3SC2=S)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationships (SAR)

Position 3 Substitutions :

  • The 3-aryl group (e.g., 4-ethoxyphenyl in the target compound vs. 4-methoxyphenyl in ) influences lipophilicity and metabolic stability. Ethoxy groups may enhance solubility compared to methoxy due to increased alkyl chain length.
  • Fluorinated aryl groups (e.g., 3-fluorophenyl in ) improve bioavailability and binding affinity via electron-withdrawing effects and reduced susceptibility to oxidative metabolism.

Position 5 Substitutions: Sulfanyl groups (e.g., benzylsulfanyl in the target compound) enhance π-π stacking and hydrophobic interactions with target proteins. The 3-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Position 2 Modifications :

  • The thione (C=S) group at position 2 is critical for hydrogen bonding and tautomerization, affecting both reactivity and binding to enzymatic targets .

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